NE-100 Exhibits >10-Fold Higher Sigma-1 Receptor Binding Affinity Compared to S1RA, the Most Advanced Clinical-Stage Sigma-1 Antagonist
NE-100 hydrochloride demonstrates a binding affinity (Ki) of 0.86–1.03 nM for the sigma-1 receptor, representing a >10-fold higher affinity compared to the clinically advanced sigma-1 antagonist S1RA (E-52862), which exhibits a Ki of 17 ± 7 nM for human σ1 receptors [1] [2]. NE-100 also shows 5- to 10-fold higher affinity than BD-1063, which binds σ1 with a Ki of 9 ± 1 nM to 9.15 nM [3] . The binding affinity of NE-100 is comparable to that of BD-1047, which has a reported Ki of 0.9–0.93 nM for σ1 . Notably, NE-100 exhibits superior σ1 affinity relative to the classical antipsychotic haloperidol, which binds σ1 with a Ki of approximately 2.6–5.8 nM [4] [5].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.86 nM (Tocris datasheet); 1.03 ± 0.01 nM (Chaki et al., 1994) |
| Comparator Or Baseline | S1RA: Ki = 17 ± 7 nM; BD-1063: Ki = 9 ± 1 nM to 9.15 nM; BD-1047: Ki = 0.9–0.93 nM; Haloperidol: Ki = 2.6–5.8 nM |
| Quantified Difference | NE-100 affinity is >10-fold higher than S1RA; ~5- to 10-fold higher than BD-1063; comparable to BD-1047; ~2- to 6-fold higher than haloperidol |
| Conditions | [3H](+)-pentazocine radioligand binding in guinea pig brain membranes and recombinant human σ1 receptor preparations |
Why This Matters
Higher binding affinity translates to lower compound concentrations required to achieve full σ1 receptor occupancy, reducing off-target engagement risk at elevated doses and minimizing compound consumption in experimental protocols.
- [1] Chaki S, Tanaka M, Muramatsu M, Otomo S. NE-100, a novel potent σ ligand, preferentially binds to σ1 binding sites in guinea pig brain. Eur J Pharmacol. 1994;251(1):R1-R2. PMID: 8137864. View Source
- [2] Romero L, Zamanillo D, Nadal X, et al. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist. Br J Pharmacol. 2012;166(8):2289-2306. PMID: 22404321. View Source
- [3] Matsumoto RR, Bowen WD, Tom MA, Vo VN, Truong DD, De Costa BR. Characterization of two novel σ receptor ligands. Eur J Pharmacol. 1995;280(3):301-310. PMID: 8566098. View Source
- [4] Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands. Experimental and Computational Approaches. Ki values reported for haloperidol: 2.6 nM. View Source
- [5] PMC Table: Affinities (nM) of synthesized vesamicol derivatives and haloperidol for sigma receptors. Haloperidol σ1 Ki = 5.8 ± 0.9 nM. View Source
